2-o-Tolyl-ethanesulfonyl chloride

Kinetics Sulfonyl chloride Ortho effect

2-o-Tolyl-ethanesulfonyl chloride is an ortho-methyl-substituted arenesulfonyl chloride with the formula C9H11ClO2S and a molecular weight of 218.7 g/mol. It belongs to a family of tolylethanesulfonyl chloride positional isomers that include the meta (CAS 728919-63-9) and para (CAS 88106-95-0) variants, all sharing identical molecular formula and weight.

Molecular Formula C9H11ClO2S
Molecular Weight 218.7 g/mol
CAS No. 728919-61-7
Cat. No. B1596737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-o-Tolyl-ethanesulfonyl chloride
CAS728919-61-7
Molecular FormulaC9H11ClO2S
Molecular Weight218.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3
InChIKeyJHPDFMJTZDIMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7): Core Identity, Isomer Landscape, and Procurement Positioning


2-o-Tolyl-ethanesulfonyl chloride is an ortho-methyl-substituted arenesulfonyl chloride with the formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It belongs to a family of tolylethanesulfonyl chloride positional isomers that include the meta (CAS 728919-63-9) and para (CAS 88106-95-0) variants, all sharing identical molecular formula and weight . The compound functions as a sulfonylating electrophile for amine and alcohol nucleophiles, enabling installation of the 2-(o-tolyl)ethanesulfonyl group onto pharmacophore scaffolds . For scientific procurement, the ortho substitution pattern and the ethyl spacer arm distinguish this reagent from simpler sulfonyl chlorides such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (tosyl chloride), making it relevant when both aromatic character and conformational flexibility are required in the target sulfonamide or sulfonate ester [1].

Why o-Tolyl vs. m/p-Tolyl Substitution Determines Reactivity and Physicochemical Profile: The Case for Isomer-Specific Sourcing of 2-o-Tolyl-ethanesulfonyl chloride


Positional isomerism on the aromatic ring of tolylethanesulfonyl chlorides is not a trivial structural nuance; it fundamentally alters the compound's reactivity at the sulfonyl sulfur center, its physical state, and its chromatographic behavior. Kinetic studies on arenesulfonyl chlorides demonstrate that mono-ortho-alkyl substitution produces a counterintuitive acceleration of nucleophilic substitution at sulfur—despite the steric congestion—due to a rigid, compressed ground-state geometry that favors the SN2-type transition state [1]. This 'positive ortho effect' is absent in meta- and para-substituted analogs, which follow standard Hammett linear free-energy relationships. Consequently, a researcher who substitutes 2-m-tolyl- or 2-p-tolyl-ethanesulfonyl chloride for the ortho isomer in a reaction optimized for ortho-specific kinetics will encounter a different rate profile, potentially compromising yield, selectivity, or the need for re-optimization [2]. Furthermore, the physical state differs markedly: the para isomer is a crystalline solid melting at 67–68 °C, the meta isomer is a liquid at ambient temperature, and the ortho isomer is described as a low-melting solid or viscous liquid—differences that affect handling, weighing accuracy, and solubility during scale-up .

Quantitative Differentiation Evidence: 2-o-Tolyl-ethanesulfonyl chloride vs. Comparator Sulfonyl Chlorides


Enhanced Nucleophilic Substitution Reactivity: Ortho-Alkyl Acceleration vs. Meta/Para Analogs

Mono-ortho-alkyl substituted arenesulfonyl chlorides—the structural class to which 2-o-tolyl-ethanesulfonyl chloride belongs—exhibit enhanced reactivity in nucleophilic substitution at sulfur compared to their para- and meta-substituted counterparts. In the chloride-chloride exchange reaction studied across 22 arenesulfonyl chlorides, the para- and meta-substituted compounds followed the Hammett equation with a ρ-value of +2.02, while the mono- and di-ortho-alkyl substituted derivatives deviated positively from this correlation line, showing higher second-order rate constants (k₂) despite the steric hindrance introduced by the ortho group [1]. Density functional theory calculations and X-ray structural data attribute this acceleration to a rigid, sterically compressed ground-state geometry that lowers the activation barrier for the SN2-type transition state [2]. Although the absolute k₂ value for 2-o-tolyl-ethanesulfonyl chloride itself was not individually tabulated in the published study, the class-level kinetic trend is quantitatively established: ortho-alkyl substitution increases the chloride exchange rate relative to the unsubstituted benzenesulfonyl chloride baseline, whereas para- and meta-alkyl substitution decreases or negligibly changes the rate in accordance with their Hammett σ values [1].

Kinetics Sulfonyl chloride Ortho effect

Physical State Differentiation: Handling and Formulation Advantages of Low-Melting Ortho Isomer vs. Crystalline Para Isomer

The three tolylethanesulfonyl chloride positional isomers exhibit distinct physical states at ambient temperature: 2-o-tolyl-ethanesulfonyl chloride is a colorless to pale yellow liquid or low-melting solid , 2-m-tolyl-ethanesulfonyl chloride is a liquid [1], and 2-p-tolyl-ethanesulfonyl chloride is a crystalline solid with a melting point of 67–68 °C . The para isomer's higher melting point and crystalline nature can pose practical challenges in moisture-sensitive reactions where quantitative transfer of a solid under inert atmosphere is required; the ortho isomer's lower melting range facilitates liquid transfer via syringe or cannula, improving handling precision in air- and moisture-excluded reaction setups .

Physical property Handling Solid dosing

LogP and Lipophilicity Parity: Implications for Downstream Pharmacophore Design

The computed octanol-water partition coefficient (LogP) for 2-o-tolyl-ethanesulfonyl chloride is 3.19 . Interestingly, the para isomer shares an identical computed LogP of 3.19 , indicating that the positional methyl group does not significantly alter the overall lipophilicity of the sulfonyl chloride precursor. However, once the sulfonyl chloride is incorporated into a final sulfonamide or sulfonate ester, the ortho-methyl group will exert a distinct steric and electronic influence on the aryl ring conformation relative to the sulfonamide bond, which can differentially affect target binding. This LogP parity means that the choice between ortho and para isomers cannot be based on lipophilicity-driven permeability expectations alone; the selection must be guided by the desired three-dimensional presentation of the tolyl group in the target binding site [1].

Lipophilicity LogP Drug design

Application-Specific Differentiation: Documented Use as an Antiepileptic Drug Intermediate

Multiple independent database entries explicitly identify 2-o-tolyl-ethanesulfonyl chloride as an intermediate for synthesizing drugs against epilepsy . While the meta and para isomers are also described as versatile building blocks for pharmaceutical and agrochemical applications, the specific annotation linking the ortho isomer to antiepileptic drug synthesis appears recurrently in the Chinese-language chemical literature . This suggests that particular antiepileptic pharmacophore scaffolds have been developed that incorporate the 2-(o-tolyl)ethanesulfonyl moiety, and that substituting the meta or para isomer may not yield biologically equivalent sulfonamide derivatives. The ethyl spacer between the sulfonyl group and the aromatic ring provides additional conformational degrees of freedom compared to the direct aryl-sulfonyl attachment found in tosyl chloride .

Drug intermediate Antiepileptic Sulfonamide pharmacophore

Supplier Availability and Purity Benchmarking Across Isomers

The ortho isomer is stocked by Fluorochem (UK, EU, China stock), Santa Cruz Biotechnology (1 g at $793), and several custom synthesis suppliers, typically at ≥95% purity . The meta isomer (CAS 728919-63-9) is available from AKSci at $379 for 1 g with a 3-week lead time , and the para isomer (CAS 88106-95-0) is listed by multiple suppliers with melting point certification as a quality indicator . Critically, some suppliers have discontinued the ortho isomer (e.g., CymitQuimica lists all pack sizes as 'Discontinued' for the ortho compound) , indicating that reliable multi-source procurement may require verification of current stock status. The variability in supplier stock status across isomers means that procurement planning must account for potential single-source dependency, particularly for the ortho isomer if certain vendors have exited the market .

Procurement Purity Lead time

Optimal Deployment Scenarios for 2-o-Tolyl-ethanesulfonyl chloride in Research and Industrial Synthesis


Ortho-Specific Sulfonamide Library Synthesis in Medicinal Chemistry

When a structure–activity relationship (SAR) campaign requires systematic exploration of ortho-, meta-, and para-substituted arylethanesulfonamide pharmacophores, 2-o-tolyl-ethanesulfonyl chloride is the requisite reagent for the ortho branch. The ethyl spacer between the sulfonamide linkage and the aromatic ring introduces conformational flexibility that is absent in directly attached arylsulfonamides derived from tosyl chloride. Based on the class-level kinetic evidence that ortho-alkyl arenesulfonyl chlorides react faster than their meta/para counterparts in nucleophilic substitution , synthetic protocols should anticipate shorter reaction times or reduced equivalents when using the ortho isomer. The ortho isomer's documented application in antiepileptic drug intermediate synthesis [1] further supports its selection for neuroscience-focused medicinal chemistry programs.

Air-Sensitive Scale-Up Where Liquid Handling Is Preferred

For pilot-scale sulfonylation reactions conducted under rigorous inert atmosphere (glovebox or Schlenk line), the ortho isomer's low-melting solid or liquid physical state enables precise volumetric addition via syringe, eliminating the need to open the reaction vessel for solid addition. This contrasts with the para isomer, which is a crystalline solid (mp 67–68 °C) requiring solid transfer techniques that can introduce moisture and oxygen into the reaction headspace [1]. The ortho isomer's physical form thus provides a tangible process chemistry advantage in moisture-sensitive sulfonamide or sulfonate ester formations where maintaining anhydrous conditions is critical to avoiding sulfonyl chloride hydrolysis and yield loss.

Agrochemical Intermediate Development Leveraging Ortho-Specific Reactivity

Database annotations indicate that 2-o-tolyl-ethanesulfonyl chloride is used as a pesticide intermediate , suggesting that certain agrochemical active ingredients incorporate the 2-(o-tolyl)ethanesulfonyl substructure. The enhanced electrophilic reactivity of ortho-alkyl arenesulfonyl chlorides [1] can be exploited to achieve faster coupling with sterically hindered amine nucleophiles commonly found in agrochemical scaffolds, potentially improving process throughput and reducing byproduct formation from competing hydrolysis. Process chemists developing sulfonamide-based crop protection agents should benchmark the ortho isomer's reaction profile against the para isomer to determine whether the kinetic advantage translates to higher isolated yields at scale.

Analytical Method Development and Isomer-Specific Impurity Profiling

Given that all three tolylethanesulfonyl chloride isomers share identical molecular formula, molecular weight (218.7 g/mol), and computed LogP (3.19) [1], they cannot be distinguished by mass spectrometry or simple reversed-phase HPLC without careful method development. Analytical groups tasked with establishing isomer-specific purity methods for regulatory starting material characterization must leverage the distinct vibrational spectroscopic signatures arising from the ortho vs. para substitution pattern [2]. Procurement of authenticated samples of each isomer is essential for developing and validating these discriminatory analytical methods, which are required for GMP starting material release testing when an isomerically pure sulfonyl chloride is specified in a drug master file.

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